molecular formula C15H21IrO6 B7982130 iridium(3+);(Z)-4-oxopent-2-en-2-olate

iridium(3+);(Z)-4-oxopent-2-en-2-olate

Cat. No.: B7982130
M. Wt: 489.54 g/mol
InChI Key: HLYTZTFNIRBLNA-LNTINUHCSA-K
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Description

iridium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination complex with the chemical formula Ir(C₅H₇O₂)₃. It is a yellow-orange solid that is soluble in organic solvents and is known for its thermal stability. This compound is widely used in various scientific and industrial applications due to its unique properties.

Preparation Methods

iridium(3+);(Z)-4-oxopent-2-en-2-olate is typically synthesized from iridium trichloride (IrCl₃) and acetylacetone (C₅H₈O₂). The reaction involves the coordination of the acetylacetonate ligands to the iridium center. The process can be summarized as follows:

    Synthetic Route: The reaction between iridium trichloride and acetylacetone in the presence of a base, such as sodium carbonate, leads to the formation of this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete coordination.

    Industrial Production: On an industrial scale, the synthesis involves similar steps but is optimized for higher yields and purity.

Chemical Reactions Analysis

iridium(3+);(Z)-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form iridium oxides, which are useful in catalysis.

    Reduction: The compound can be reduced to lower oxidation states of iridium, which are also valuable in different catalytic processes.

    Substitution: The acetylacetonate ligands can be substituted with other ligands, allowing for the formation of a wide range of iridium complexes.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. Substitution reactions often require the presence of other ligands and suitable solvents.

    Major Products: The major products of these reactions include various iridium oxides, reduced iridium species, and substituted iridium complexes.

Scientific Research Applications

iridium(3+);(Z)-4-oxopent-2-en-2-olate has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which iridium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects is primarily through its ability to act as a catalyst. The acetylacetonate ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The compound can facilitate reactions by providing a stable environment for the activation of substrates and the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

iridium(3+);(Z)-4-oxopent-2-en-2-olate can be compared with other metal acetylacetonates, such as:

  • Platinum(II) acetylacetonate
  • Rhodium(III) acetylacetonate
  • Palladium(II) acetylacetonate

These compounds share similar coordination environments but differ in their catalytic properties and applications. This compound is unique due to its high thermal stability and effectiveness in specific catalytic processes, such as those involving C-H activation .

Properties

IUPAC Name

iridium(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYTZTFNIRBLNA-LNTINUHCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935428
Record name Iridium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Iridium(III) acetylacetonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14922
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CAS No.

15635-87-7
Record name Iridium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')iridium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.086
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iridium(3+);(Z)-4-oxopent-2-en-2-olate
Reactant of Route 2
iridium(3+);(Z)-4-oxopent-2-en-2-olate
Reactant of Route 3
iridium(3+);(Z)-4-oxopent-2-en-2-olate
Reactant of Route 4
iridium(3+);(Z)-4-oxopent-2-en-2-olate
Reactant of Route 5
iridium(3+);(Z)-4-oxopent-2-en-2-olate
Reactant of Route 6
iridium(3+);(Z)-4-oxopent-2-en-2-olate

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